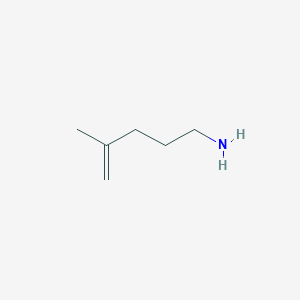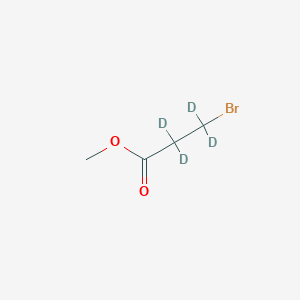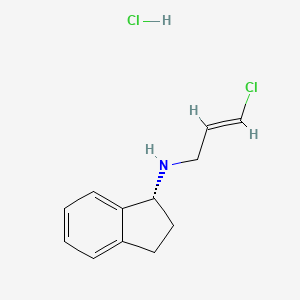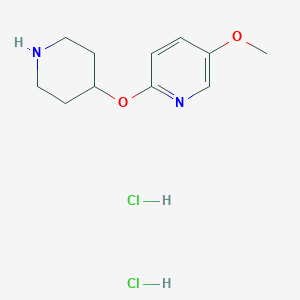
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a small molecule that belongs to the class of pyridine derivatives and was first synthesized in 2002 by Servier Laboratories, a French pharmaceutical company. The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
The synthesis of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves the reaction of 2-methoxypyridine with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form. The compound can be further characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Neuroscience: The compound exhibits potent and selective inhibitory activity against the glycine transporter GlyT1, which is involved in the regulation of synaptic transmission in the nervous system.
Pharmacology: It is used as a tool compound to investigate the role of the glycine transporter GlyT1 in synaptic transmission and cognitive function.
Drug Discovery: The compound is being explored for its potential therapeutic applications in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its potent and selective inhibitory activity against the glycine transporter GlyT1. This transporter is responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, thereby enhancing synaptic transmission and cognitive function.
Comparison with Similar Compounds
5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methoxypyridine: A precursor in the synthesis of the compound.
Piperidine: Another precursor used in the synthesis.
Other GlyT1 inhibitors: Compounds that also inhibit the glycine transporter GlyT1 but may have different chemical structures and properties. The uniqueness of this compound lies in its specific chemical structure and its potent and selective inhibitory activity against GlyT1.
Properties
Molecular Formula |
C11H18Cl2N2O2 |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
InChI Key |
YRXOQBFRUBIFGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


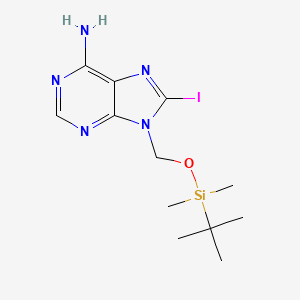

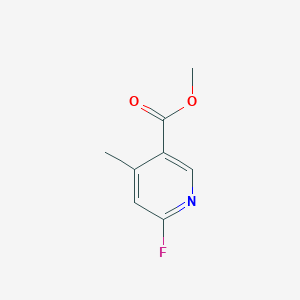
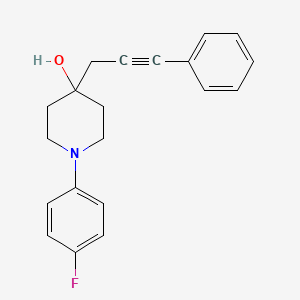
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)
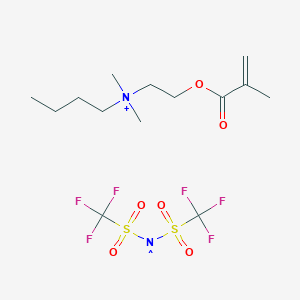
![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)

![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)

